Product packaging for fasciclin III(Cat. No.:CAS No. 126903-30-8)

fasciclin III

Cat. No.: B1178154
CAS No.: 126903-30-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fasciclin III (FasIII) is an integral membrane glycoprotein belonging to the immunoglobulin superfamily, functioning as a homophilic cell adhesion molecule (CAM) . Its extracellular region is composed of three immunoglobulin-like domains that mediate homophilic binding, leading to cell-cell adhesion . The protein is a documented component of septate junctions in epithelia, contributing to tissue integrity . In foundational research, this compound has been identified as a key player in nervous system development. It is expressed on a subset of axons and growth cones, aiding in axon pathfinding and fasciculation . Seminal studies have demonstrated its role as a synaptic target recognition molecule; for instance, motor neuron RP3 will often incorrectly innervate muscle cells that misexpress this compound . Beyond the nervous system, this compound is critical for organogenesis. Research using the Drosophila hindgut as a model has shown that localized JAK/STAT pathway signaling drives the expression of this compound, which in turn promotes increased intercellular adhesion. This process is sufficient to drive the tissue shape changes necessary to form the organ's characteristic shepherd's crook shape, a principle that also applies to morphogenesis in the wing imaginal disc . More recent research has revealed novel, non-lethal functions for this compound in the nervous system. A specific splicing isoform, Fas3G, can facilitate the non-lethal activation of executioner caspases in olfactory receptor neurons. This activation modulates neuronal function, suppressing innate olfactory attraction without inducing cell death, highlighting a role for FasIII in reversible neuronal plasticity . This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

126903-30-8

Molecular Formula

C14H17N3O4

Synonyms

fasciclin III

Origin of Product

United States

Molecular Architecture and Genetic Basis of Fasciclin Iii

Gene and Protein Structure of Fasciclin III

This compound is an integral membrane protein nih.govnih.gov. The full-length cDNA encoding an 80 kDa form of this compound in Drosophila has been isolated nih.gov. Sequence analysis indicates that it is a transmembrane protein nih.gov.

Immunoglobulin-like Domains and Transmembrane Topology

The extracellular region of this compound is composed of three domains, each predicted to form an immunoglobulin-like fold nih.govnih.gov. These immunoglobulin-like domains are characteristic of the immunoglobulin superfamily and are crucial for mediating protein-protein interactions and cell adhesion events ontosight.aibiologists.com. The most N-terminal of these domains is thought to be particularly important in mediating cell-cell recognition during nervous system development sdbonline.orgnih.govnih.gov.

This compound contains a transmembrane region sdbonline.orgnih.govnih.gov. In Drosophila melanogaster, this transmembrane domain consists of 24 amino acids sdbonline.org. UniProt also indicates a helical transmembrane region at positions 347-370 in Drosophila Fasciclin-3 (P15278) uniprot.org.

The protein's topology includes an intracellular domain, a transmembrane region, and an extracellular region sdbonline.orgnih.govnih.gov. The extracellular domain contains four potential N-linked glycosylation sites sdbonline.org.

Cytoplasmic Domain Features and Functional Relevance

The intracellular or cytoplasmic domain of Drosophila this compound is 138 amino acids long sdbonline.orgbiologists.com. This domain contains a single tyrosine residue, two potential phosphorylation sites, and a polyglutamine tract known as an opa-repeat sequence sdbonline.org. The functional relevance of these features in the cytoplasmic domain is an area of ongoing research.

Genetic Regulation of this compound Expression

The expression of this compound is genetically regulated through various mechanisms.

Transcriptional and Post-Transcriptional Control Mechanisms

While the search results provide information about factors influencing this compound expression, detailed mechanisms of transcriptional and post-transcriptional control are not extensively described in the provided snippets. However, it is known that localized JAK/STAT pathway activation can drive the expression of this compound in the Drosophila embryonic hindgut biologists.comnih.gov. Additionally, the homeodomain protein Nkx6 is necessary for the expression of this compound in Nkx6-positive motoneurons wikigenes.org. MicroRNA-8 is also required for the normal expression of this compound during synapse development sdbonline.org.

Spatiotemporal Expression Patterns during Development

This compound exhibits specific spatiotemporal expression patterns during Drosophila development. It is expressed on a subset of neurons and fasciculating axons in the developing central nervous system, as well as in several other tissues nih.govwikigenes.org. Its expression is transiently seen on segmentally repeated patches of neuroepithelial cells and specific neuronal lineages after germ-band extension flybase.org. By the end of germ-band retraction, it is expressed in repeated stripes across all body segments flybase.org. At around 12 hours, this compound is detected on a subset of axon bundles in the anterior and posterior commissures of each segment flybase.org. It is also expressed by motor neuron RP3 and its synaptic targets (muscle cells 6 and 7) during embryonic neuromuscular development sdbonline.orgwikigenes.org. Expression at junctions between tissues of different developmental fate, such as at segmental grooves in developing epidermis, suggests a role in boundary formation or integrity sdbonline.org. This compound is also a component of septate junctions sdbonline.orgnih.gov.

In adult Drosophila, this compound is widely expressed in the central nervous system, with particular enrichment in a subset of olfactory neurons called local interneurons in the olfactory lobes biologists.combiorxiv.org.

Here is a summary of observed spatiotemporal expression patterns:

Developmental Stage/LocationExpression PatternSource
Developing CNS (subset of neurons/axons)Expressed nih.govwikigenes.org
Various other tissues (development)Expressed nih.govwikigenes.org
After germ-band extensionTransiently on segmentally repeated neuroepithelial patches and neuronal lineages flybase.org
End of germ-band retractionRepeated stripes across all body segments flybase.org
Around 12 hours (CNS)Subset of axon bundles in anterior and posterior commissures flybase.org
Embryonic neuromuscular developmentMotor neuron RP3 and target muscles (6 and 7) sdbonline.orgwikigenes.org
Junctions between tissues (e.g., epidermis)Expressed, suggesting role in boundary formation sdbonline.org
Septate junctionsComponent sdbonline.orgnih.gov
Adult CNSWidely expressed biologists.combiorxiv.org
Adult olfactory lobesEnriched in local interneurons biologists.combiorxiv.org

Molecular Isoforms of this compound and their Functional Implications

The search results mention different forms and isoforms of this compound. An 80 kDa form of this compound in Drosophila melanogaster is described as a protein moiety that undergoes reduction, which is considered essential for its function in cell adhesion events ontosight.ai. Antisera generated against four highly related forms of the protein were used to identify a single gene encoding this compound wikigenes.org. A truncated form has also been engineered wikigenes.org.

Recent studies highlight the importance of specific splicing isoforms. A specific splicing isoform, Fasciclin 3 isoform G (Fas3G), has been found to be in proximity to the executioner caspase Drice in adult Drosophila brains elifesciences.orgelifesciences.org. Overexpression of Fas3G enhances non-lethal caspase activation in olfactory receptor neurons elifesciences.org. This suggests that different isoforms may have distinct functions, potentially related to regulating specific cellular processes beyond development elifesciences.org. It has been reported that a specific isoform of Fas3 has distinct functions and cannot be substituted by other isoforms during neuronal development elifesciences.org.

Here is a table summarizing information on this compound isoforms:

Isoform/FormCharacteristicsFunctional ImplicationSource
80 kDa formProtein moiety undergoing reductionEssential for function in cell adhesion ontosight.ainih.gov
Four highly related formsUsed for cDNA expression cloning to identify the geneImplies existence of multiple forms/isoforms wikigenes.org
Truncated formEngineeredUsed in research, functional implications may differ from full-length wikigenes.org
Fasciclin 3 isoform G (Fas3G)Specific splicing isoform, proximal to caspase Drice in adult brainEnhances non-lethal caspase activation, distinct functions in neuronal development elifesciences.orgelifesciences.org

Cellular and Subcellular Localization of Fasciclin Iii

Cell-Type Specific Expression Profiles

Fasciclin III exhibits specific expression profiles across different cell types, indicating its involvement in a range of biological processes, from neural development to epithelial morphogenesis. nih.govsdbonline.orgnih.govflybase.orgnih.govontosight.aiplos.orgsdbonline.org

Neuronal Subpopulations and Glial Cell Expression

This compound is expressed in specific subsets of neurons and their axons in the developing central nervous system (CNS) of Drosophila. nih.govsdbonline.orgflybase.orgontosight.ainih.gov This expression is not uniform throughout the neuron but is often restricted to particular portions of axons within commissural fascicles. sdbonline.org FasIII is also detected on the growth cones of several motoneurons and their peripheral muscle targets during embryonic development, coinciding with the period of initial neuromuscular contact formation. sdbonline.org For instance, FasIII is expressed by the RP3 motoneuron and its synaptic targets (muscle cells 6 and 7), and this expression is crucial for synaptic target recognition. nih.govsdbonline.orgwikigenes.orgnih.gov Ectopic expression of FasIII on non-target muscle cells can lead to incorrect innervation by RP3 motoneurons, highlighting its role as a recognition cue. nih.govsdbonline.orgwikigenes.orgnih.gov

While primarily associated with neurons, this compound may also be expressed in glial cells. sdbonline.orgontosight.ai Studies have noted its potential presence in glial cells, suggesting a broader role in the development and organization of the nervous system beyond just neuronal interactions. sdbonline.orgontosight.ai In the adult Drosophila CNS, FasIII is prominently localized in the olfactory lobes, with lower levels in the optic lobes, suboesophageal ganglion, and certain neuronal populations in the ventral nerve cord. biologists.combiorxiv.org It is likely expressed in subsets of olfactory local interneurons. biologists.combiorxiv.org

Epithelial Tissues and Organ System Distribution

Beyond the nervous system, this compound is expressed in various epithelial tissues and is involved in the development of several organ systems. nih.govsdbonline.orgnih.govnih.govplos.orgscholaris.ca It is found in segmentally repeated patches of neuroepithelial cells and underlying neuronal lineages during germ-band extension. sdbonline.orgbiologists.com FasIII is also expressed in segmentally repeated stripes of cells at the anterior margin of segmental grooves in the developing epidermis, suggesting a role in boundary formation or integrity. sdbonline.orgbiologists.com

In the embryonic Drosophila hindgut, FasIII expression is regulated by localized JAK/STAT pathway activation and is crucial for hindgut curvature morphogenesis. nih.govnih.gov Initially, FasIII is distributed along the entire lateral membrane of cells on the inside of the hindgut curve, later becoming restricted to sub-apical regions overlapping with septate junction proteins. nih.gov FasIII expression is also observed in patches of epithelial cells near the stomodeal and proctodeal invaginations, the visceral mesoderm, and the salivary gland. biologists.comuiowa.edu In the follicular epithelium during early oogenesis, FasIII is expressed uniformly along the lateral membrane, later becoming restricted to polar cells and showing apicolateral concentration in posterior follicle cells. biologists.comnih.gov

Subcellular Compartmentalization and Dynamic Distribution

This compound is an integral membrane glycoprotein (B1211001), and its function is intrinsically linked to its localization within specific cellular compartments. nih.govsdbonline.orgbiologists.com

Plasma Membrane Localization

A significant pool of this compound is localized to the plasma membrane, where it mediates homophilic cell adhesion. nih.govsdbonline.orgnih.govnih.gov Studies using transfected cultured cells have shown that FasIII expression promotes adhesion between FasIII-expressing cells but not with non-expressing cells, confirming its role as a homophilic adhesion molecule. nih.govsdbonline.org In epithelial cells, FasIII is found on plasma membranes, particularly those abutting other FasIII-expressing cells. nih.gov While enriched at specific junctional structures, FasIII is also present in lower amounts in the general lateral cell membrane. sdbonline.org

Enrichment at Specialized Junctional Structures (e.g., Septate Junctions, Neuromuscular Junctions)

This compound is a known component of septate junctions in Drosophila epithelia. nih.govsdbonline.orgplos.orgresearchgate.netembopress.orgnih.gov It is highly enriched at the septate junction and is found in the subapico-lateral region, distinct from the apical localization of proteins like DE-cadherin. sdbonline.orgresearchgate.net The proper localization of FasIII at septate junctions is dependent on other junctional proteins, such as Discs large (DLG). sdbonline.org Loss of DLG can lead to FasIII being found unrestricted along the cell membrane. sdbonline.org

FasIII is also localized at the neuromuscular junction, where it plays a critical role in synaptic target recognition. flybase.orgnih.govwikigenes.orgnih.govuniprot.org It is expressed by both the motoneuron (e.g., RP3) and its target muscle cells, facilitating the specific interactions required for synapse formation. nih.govwikigenes.orgnih.gov

Dynamic Localization and Trafficking Mechanisms

The subcellular localization of this compound is dynamic and can be influenced by various factors and trafficking mechanisms. During hindgut development, FasIII undergoes a redistribution from being spread along the entire lateral membrane to becoming restricted to sub-apical septate junctions. nih.gov

Studies have indicated that the trafficking of this compound is regulated by specific pathways. For example, the class III phosphatidylinositol-3 kinase (PI3K (III)) and its effector Rabenosyn-5 (Rbsn-5) have been shown to differentially regulate the localization of membrane proteins, including FasIII, in Drosophila wing cells. plos.orgsdbonline.orgnih.gov Knockdown of PI3K (III) or mutation of Rbsn-5 can lead to the accumulation of FasIII at the lateral plasma membrane. plos.orgsdbonline.orgnih.gov This suggests that PI3K (III) and Rbsn-5 are involved in the proper trafficking and localization of FasIII, potentially regulating its movement between different membrane domains or its endocytosis and degradation. plos.orgsdbonline.orgnih.gov Additionally, mutations affecting Ca2+-ATPase function have been shown to cause aberrant accumulation of FasIII in vesicular structures, similar to the mislocalization observed for other transmembrane proteins, suggesting a role for calcium pumps in FasIII trafficking. embopress.org The dynamic localization of FasIII, including its presence in recycling endosomes, further highlights the involvement of vesicular transport in its cellular distribution. flybase.orgnih.govuniprot.org

Functional Contributions of Fasciclin Iii in Developmental Processes

Elucidating Roles in Cell-Cell Adhesion

Fasciclin III acts as a cell adhesion molecule, promoting the binding between cells expressing the protein. uniprot.orgflybase.orgthebiogrid.orguniprot.org This adhesive function is critical in various developmental contexts, including the formation and maintenance of tissue boundaries and specialized junctions. This compound is a component of septate junctions in Drosophila epithelia, which are analogous to vertebrate tight junctions and are important for maintaining epithelial integrity and barrier function. flybase.orgflybase.org Studies have shown that the distribution of this compound can be affected by the loss of proteins required for septate junction structure, such as Discs large (DLG). flybase.orgflybase.org Furthermore, changes in intercellular adhesion mediated by this compound have been demonstrated to be a key factor in morphogenesis, influencing tissue shape changes in structures like the developing hindgut and wing imaginal disc in Drosophila. flybase.orgthebiogrid.org

A defining characteristic of this compound is its ability to mediate cell adhesion through homophilic binding, meaning that this compound molecules on the surface of one cell bind to this compound molecules on the surface of another cell. uniprot.orgflybase.orgflybase.orgthebiogrid.orgnih.govuniprot.org This was experimentally demonstrated in studies using transfected cultured cells, where cells expressing this compound adhered to each other but not to non-expressing cells. flybase.orgthebiogrid.org

The specificity of this homophilic interaction is crucial for its developmental roles. Research involving the Drosophila motor neuron RP3 and its target muscles (muscles 6 and 7) has provided compelling evidence for this compound's homophilic specificity in vivo. flybase.orgnih.govsdbonline.orgresearchgate.net RP3 motor neurons and their target muscles normally express this compound. flybase.orgsdbonline.orgresearchgate.net When non-target muscle cells were genetically manipulated to ectopically express this compound, the RP3 motor neuron often incorrectly innervated these cells. flybase.orgnih.govresearchgate.net Conversely, in this compound null mutants, while RP3 still innervated its normal targets, this suggests some redundancy or compensatory mechanisms, the mistargeting observed with ectopic expression highlights the instructive role of this compound in guiding RP3 to cells expressing the same molecule. flybase.orgresearchgate.net

These findings support the model that homophilic interaction between this compound on the growth cone of the motor neuron and this compound on the target muscle contributes significantly to synaptic target recognition and the formation of specific connections. flybase.orgnih.govsdbonline.orgresearchgate.netuniprot.org Experiments involving ectopic expression of this compound on normally this compound-negative motor neurons (aCC and SNa) further showed that these neurons gained the ability to recognize and innervate this compound-expressing muscles as alternative targets. nih.govsdbonline.orgresearchgate.netuniprot.org

Data illustrating the effect of ectopic this compound expression on RP3 motor neuron targeting:

Experimental ConditionRP3 Mistargeting Rate (Approximate)Reference
RP3 expresses Fas3, Non-target muscles ectopically express Fas359% researchgate.net
RP3 is Fas3-deficient, Muscles ectopically express Fas314% researchgate.net
Fas3 null mutant7% researchgate.net

(Note: This table is intended to be interactive and sortable based on the data presented.)

Unlike some other well-characterized cell adhesion molecules such as cadherins, which require extracellular calcium ions for their adhesive function, this compound mediates cell adhesion in a calcium-independent manner. uniprot.orgnih.govuniprot.orgnih.gov This property was demonstrated in studies using transfected Drosophila S2 cells, where this compound expression promoted cell aggregation in the absence of calcium. uniprot.orgnih.govnih.gov This calcium independence distinguishes this compound from many other classical adhesion molecules and suggests potentially different mechanisms of adhesive bond formation or regulation. nih.govsciopen.com

Involvement in Neural Development and Connectivity

This compound plays a critical role in the development and organization of the nervous system, particularly in establishing precise neuronal connections. nih.govuniprot.orgflybase.orgnih.govsdbonline.orguniprot.orgsciopen.comuni-freiburg.deuniprot.org It is expressed on specific subsets of neurons and axons in the developing central and peripheral nervous systems of Drosophila. uniprot.orgflybase.orgnih.govsdbonline.orguni-freiburg.de Its presence on these specific neuronal populations suggests a role in mediating selective interactions required for proper neural circuit formation. uniprot.orgnih.govuni-freiburg.de Beyond embryonic development, this compound has also been found to be necessary for the maintenance of olfactory circuits and the survival of adult olfactory interneurons in Drosophila, highlighting a role that extends beyond initial development. nih.govsdbonline.orguniprot.orguniprot.org Knockdown of this compound in adult olfactory neurons leads to neuronal death, which can be rescued by inhibiting apoptosis, suggesting a function in promoting cell survival in mature neurons. nih.govuniprot.orguniprot.org

Axon pathfinding, the process by which growing axons navigate to their correct targets, relies on guidance cues in the environment that are recognized by the growth cone, the specialized structure at the tip of an extending axon. sdbonline.org this compound's expression pattern on subsets of fasciculating axons and growth cones during Drosophila development suggests its involvement in growth cone guidance. uniprot.orgnih.govsciopen.com As a cell adhesion molecule, this compound can influence the interactions between growth cones and the surfaces they encounter, including other axons or target cells. nih.govflybase.org While its precise mechanisms in pathfinding can be complex and involve interactions with other molecules, its adhesive properties likely contribute to directing axons along specific routes. nih.govuniprot.org Studies on the RP3 motor neuron have shown that its growth cone responds to this compound, integrating this "positive" recognition cue with other cues like Toll, a putative "negative" recognition molecule, to refine target recognition. flybase.orgnih.govsdbonline.org

Axonal fasciculation, the bundling of axons into nerve tracts, is another critical aspect of neural development. Cell adhesion molecules on the surface of axons mediate the adhesive interactions that hold axons together in fascicles. uniprot.org this compound is expressed on subsets of fasciculating axons in the developing CNS and contributes to this process. uniprot.orgflybase.orgnih.govsciopen.com Its homophilic adhesive properties can promote the association of axons that express this compound, contributing to the formation and maintenance of specific axon bundles. flybase.orgsciopen.com While other CAMs like Fasciclin II are also involved in selective fasciculation, this compound plays a role in the dynamics of how axons bundle together. uniprot.orgbindingdb.org

One of the most well-characterized roles of this compound is in mediating synaptic target recognition, the process by which a motor neuron growth cone identifies and forms a synapse with its appropriate muscle target. uniprot.orgflybase.orgnih.govresearchgate.netnih.govuni-freiburg.deuniprot.orgflybase.org The interaction between the RP3 motor neuron and muscles 6 and 7 in the Drosophila embryo serves as a key model for studying this function. flybase.orgnih.govsdbonline.orgresearchgate.netflybase.org this compound is expressed on both the RP3 motor neuron and its target muscles, and homophilic interactions between this compound molecules on these cells are crucial for establishing the correct synaptic connection. flybase.orgnih.govsdbonline.orgresearchgate.netuniprot.org

Research findings underscore the importance of this compound levels and localization for precise targeting. Ectopic expression of this compound on non-target muscles can lead to misinnervation by RP3. flybase.orgnih.govresearchgate.net This indicates that the presence of this compound on the target cell acts as a recognition cue for the RP3 growth cone. nih.govsdbonline.orgresearchgate.net While loss of this compound in RP3 does not completely abolish targeting to muscles 6 and 7, suggesting some degree of redundancy, the misdirection observed with ectopic expression highlights this compound's significant contribution to target specificity. flybase.orgresearchgate.net

This compound's role in synaptic target recognition is not isolated; it interacts with other molecular cues. For instance, the RP3 growth cone integrates signals from both this compound and the repulsive molecule Toll to make precise targeting decisions. flybase.orgnih.govsdbonline.org This suggests a complex interplay of attractive and repulsive cues, where this compound acts as a positive recognition signal. nih.govsdbonline.org Other molecules implicated in synaptic target recognition in Drosophila, such as Connectin and Capricious, also function alongside this compound in establishing the precise connections of the neuromuscular system. flybase.org Recent studies also indicate that the microRNA miR-8 is required for the normal expression of this compound and Neuroglian, and that these CAMs collaborate downstream of miR-8 to promote accurate target recognition during the initial stages of synapse formation. uniprot.org

Data on the effect of this compound expression on RP3 innervation:

RP3 Fas3 ExpressionTarget Muscle Fas3 ExpressionRP3 Innervation OutcomeReference
NormalNormal (Muscles 6/7 express)Normal innervation of Muscles 6/7 flybase.orgresearchgate.net
NormalEctopic on non-target musclesFrequent misinnervation of ectopic Fas3-expressing muscles flybase.orgnih.govresearchgate.net
Fas3-deficientNormal (Muscles 6/7 express)Still innervates Muscles 6/7, but with reduced frequency of mis-targeting compared to ectopic expression scenario flybase.orgresearchgate.net
Ectopic (on aCC/SNa)Expressing (Muscles)Innervation of this compound-expressing muscles as alternative targets nih.govsdbonline.orgresearchgate.netuniprot.org

(Note: This table is intended to be interactive and sortable based on the data presented.)

This compound's diverse roles in cell adhesion, particularly its homophilic and calcium-independent binding, and its critical functions in neural development, including axon guidance, fasciculation, and synaptic target recognition, highlight its importance as a key mediator of cellular interactions during morphogenesis and the formation of functional neural circuits.

Establishment and Refinement of Neural Circuits

This compound is involved in the intricate process of establishing and refining neural circuits. It is expressed on subsets of neurons and fasciculating axons in the developing central nervous system. nih.gov As a homophilic adhesion molecule, FasIII aids in cell adhesion, axon pathfinding, and fasciculation. sdbonline.org It is particularly involved in establishing contact between specific nerve growth cones and muscles, ensuring proper muscle innervation. sdbonline.org

Studies on embryonic neuromuscular development in Drosophila show that this compound is expressed by motor neuron RP3 and its synaptic targets (muscle cells 6 and 7). sdbonline.org Target recognition between RP3 motor neuron growth cones and muscles is mediated through FasIII-dependent homophilic interactions. biorxiv.orgbiologists.com Ectopic expression of FasIII in neighboring non-target muscle cells can lead to incorrect innervation by RP3, confirming its role as a synaptic recognition cue. sdbonline.orgbiorxiv.orgbiologists.com Conversely, RP3 can still innervate normal targets in the this compound null mutant, suggesting the presence of redundant targeting mechanisms. biorxiv.org

FasIII's role in neural circuit refinement has also been observed. While neurons may initially establish inappropriate connections, these supernumerary synapses are often pruned away. nih.gov this compound is identified as a muscle-specific cue involved in the stereotypic connectivity of the embryonic and larval neuromuscular junction. nih.gov The removal of off-target contacts occurs during a critical period and is influenced by neural activity. nih.gov

Contributions to Tissue Morphogenesis and Organogenesis

This compound is a key mediator of morphogenesis, the process by which tissues and organs acquire their shapes. nih.govnih.gov Changes in intercellular adhesion mediated by FasIII are crucial for sculpting both tubular and planar epithelial structures. nih.govnih.gov

FasIII-mediated intercellular adhesion contributes to the shaping and regulation of curvature in epithelial tissues. Using the embryonic Drosophila hindgut as a model, research shows that the tightening of hindgut curvature, which forms its characteristic shepherd's crook shape between embryonic stage 12 and 15, is dependent on localized JAK/STAT pathway activation. nih.govnih.gov This pathway activity drives the expression and subcellular lateralization of FasIII before the formation of septate junctions. nih.govnih.govbiologists.com Increased intercellular adhesion provided by FasIII can be sufficient to drive the observed tightening of tube curvature. nih.govnih.gov

In the wing imaginal disc, JAK/STAT- and FasIII-dependent morphogenesis also regulates the formation of folds. nih.govnih.gov FasIII forms homophilic intercellular interactions that promote intercellular adhesion in vivo and in cultured cells. nih.govnih.gov Clonal analysis in the wing imaginal disc demonstrates that boundaries between FasIII-expressing and non-expressing cells show a reduction in local curvature, consistent with FasIII altering intercellular adhesion. nih.govresearchgate.net

This compound is expressed at junctions between tissues of different developmental fates, indicating a role in boundary formation or integrity. sdbonline.org It is a component of septate junctions, which are analogous to vertebrate tight junctions and restrict the free diffusion of solutes across epithelia. nih.govsdbonline.org Loss of Discs large (DLG), a protein required for septate junction structure and cell polarity, affects the distribution of this compound. sdbonline.org FasIII is highly enriched at the septate junction and is present in lower amounts in the lateral cell membrane, while being excluded from the adherens junction. sdbonline.org

FasIII also participates in maintaining epithelial tissue integrity during processes like cell proliferation. It localizes along epithelial cell-cell junctions in early-stage Drosophila egg chambers, and its expression decreases after follicle cell division ceases. biorxiv.org Disruption of FasIII can potentiate reintegration failure in mutant tissue lacking other cell adhesion molecules like Neuroglian and Fasciclin 2, suggesting its role in this process. biorxiv.org

This compound plays specific roles in the development of organs like the hindgut and wing imaginal disc.

In the embryonic Drosophila hindgut, FasIII expression is restricted to the inside of the hindgut curve and is located along the entire lateral margin of the cells during stages 11-12. nih.gov Septate junctional FasIII is detected from stage 14. nih.gov Loss of this compound results in defective hindgut morphogenesis. oup.com The JAK/STAT pathway is implicated in regulating FasIII expression in the hindgut. nih.govbiologists.com

In the wing imaginal disc, FasIII contributes to the regulation of folds within the dorsal hinge region. nih.govnih.govresearchgate.net Cells within the trough of the medial and proximal folds have high levels of JAK/STAT signaling, and FasIII in these cells is partially lateralized. researchgate.net RNAi knockdown of FasIII disrupts the medial fold. researchgate.net Clonal analysis in the wing imaginal disc shows that FasIII preferentially localizes to intercellular boundaries shared by wild-type cells, indicating homophilic interactions in vivo. nih.govresearchgate.net

This compound is also expressed in the visceral mesoderm, which is crucial for the formation of the midgut epithelium. biologists.com The this compound-positive visceral mesoderm covers the posterior portion of the foregut and forms a continuous band that the midgut rudiments contact and use as tracks for migration and epithelium formation. biologists.com

Other Developmental Functions of this compound

Beyond its roles in neural circuit formation and tissue morphogenesis, this compound is involved in other developmental processes.

This compound has been implicated in the regulation of neural cell migration. ontosight.ai Its expression on the surface of neurons and glial cells, where it mediates cell-cell interactions, contributes to the establishment of neural circuits, a process that can involve cell migration. ontosight.ai

While not explicitly detailed as a primary function in the search results, its role as a cell adhesion molecule and its expression in the nervous system during development support its potential involvement in guiding the movement of neural cells to their correct locations. nih.govontosight.ai

Impact on Cell Polarity and Organization

Studies in the Drosophila hindgut, an epithelial tube, demonstrate that changes in intercellular adhesion mediated by this compound are key mediators of morphogenesis, including the tightening of hindgut curvature nih.gov. Localized JAK/STAT pathway activation drives the expression of this compound, leading to its subcellular lateralization at a stage before the formation of septate junctions nih.gov. This lateralization of this compound along the entire length of the lateral cellular membranes corresponds with increased JAK/STAT activity and occurs during the developmental window of hindgut curvature nih.gov. This suggests that increased intercellular adhesion provided by lateralized this compound can be sufficient to drive changes in tissue shape nih.gov.

In the context of the Drosophila ovary, this compound expression becomes restricted to the two polar follicle cells at each end of the egg chamber during oogenesis nih.govbiologists.com. This restricted expression is important for the proper patterning of follicle cells nih.gov. Mutations affecting signaling pathways like Notch can lead to an increase in the number of this compound-positive cells, indicating a role for this compound in defining specific cell populations and contributing to the organized structure of the egg chamber nih.gov.

The following table summarizes some findings related to this compound's role in cell polarity and organization:

Tissue/ProcessKey Observation Related to this compoundAssociated Factor/PathwaySource
Epithelia (Septate Junctions)Highly enriched at septate junctions, present on lateral membrane, excluded from adherens junctions.DLG sdbonline.org
Epithelia (Hindgut Morphogenesis)Lateralization of FasIII on lateral membranes correlates with tissue curvature changes.JAK/STAT pathway nih.gov
Ovary (Follicle Cells)Restricted expression to polar follicle cells; misexpression affects cell patterning.Notch signaling nih.govbiologists.com
Epithelia (General Polarity)Localization dependent on proteins required for septate junction structure and cell polarity.DLG sdbonline.org

Roles in Cellular Differentiation Processes

This compound is also implicated in cellular differentiation processes, particularly in the nervous system and other developing tissues. Its expression is often dynamic and restricted to specific cell types or subsets of cells undergoing differentiation.

In the Drosophila nervous system, this compound is expressed on subsets of neurons and glial cells and plays a role in axon guidance, synapse formation, and neural cell migration ontosight.aiuniprot.org. It is expressed by motor neuron RP3 and its synaptic targets (muscle cells 6 and 7) during embryonic neuromuscular development sdbonline.orgwikigenes.orgbiorxiv.org. This expression pattern is crucial for synaptic target recognition sdbonline.orgwikigenes.orgbiorxiv.org. Studies have shown that RP3 motor neurons often incorrectly innervate non-target muscle cells when these cells misexpress this compound, highlighting its role as a synaptic recognition cue sdbonline.orgwikigenes.orgbiorxiv.org. Conversely, in this compound null mutants, RP3 still innervates normal targets, suggesting that while this compound is a key recognition molecule, other molecules can partially compensate for its absence in target selection sdbonline.orgwikigenes.org.

This compound expression is also used as a marker for differentiated visceral mesoderm in the Drosophila embryo sdbonline.org. Its expression pattern overlaps with that of the Anaplastic Lymphoma Kinase (Alk) receptor tyrosine kinase in the visceral mesoderm as the midgut forms sdbonline.org. Analysis of Alk mutant embryos shows a complete loss of both Alk-positive and this compound-positive cells in the visceral mesoderm, indicating a role for Alk signaling in the differentiation or survival of these this compound-expressing cells sdbonline.org.

In the Drosophila ovary, the restriction of this compound expression to polar follicle cells is a key event in their differentiation nih.govbiologists.com. Ectopic this compound expression observed in certain genetic backgrounds suggests a delay in follicle cell differentiation, which correlates with defects in egg chamber morphology wikigenes.org. This indicates that the precise regulation of this compound expression is essential for proper follicle cell differentiation and the subsequent organization of the egg chamber wikigenes.org.

This compound's involvement in differentiation is closely linked to its role in cell adhesion and recognition, which are fundamental processes guiding cells to their correct locations and interaction partners during development.

Here is a table summarizing some findings related to this compound's role in cellular differentiation:

Tissue/ProcessKey Observation Related to this compoundAssociated Factor/PathwaySource
Nervous System (Motor Neurons)Expressed on RP3 motor neuron and target muscles; crucial for synaptic target recognition.N/A sdbonline.orgwikigenes.orgbiorxiv.org
Nervous System (General)Involved in axon guidance, synapse formation, and neural cell migration.Neuroglian ontosight.ai
Visceral MesodermMarker for differentiated visceral mesoderm; expression dependent on Alk signaling.Alk signaling sdbonline.org
Ovary (Follicle Cells)Restricted expression in polar follicle cells is key for differentiation; ectopic expression affects differentiation.Notch signaling nih.govbiologists.comwikigenes.org

Molecular Mechanisms and Interacting Networks of Fasciclin Iii

Intracellular Signaling Pathways Modulated by Fasciclin III

This compound can influence intracellular signaling cascades, impacting cellular behavior and fate. These modulations are often triggered by its adhesive interactions and involve crosstalk with established signaling pathways.

Activation of Downstream Signaling Cascades upon Homophilic Interaction

This compound is known to mediate homophilic adhesion, where Fas3 molecules on one cell bind to Fas3 molecules on an adjacent cell umich.edusdbonline.orgnih.gov. This homophilic binding is not merely a passive adhesive event but can actively initiate downstream signaling cascades within the cell biorxiv.org. While the precise mechanisms are still under investigation, it is understood that these interactions can influence cellular processes crucial for development and survival biorxiv.org. For example, homophilic adhesion mediated by cell adhesion molecules can activate various intracellular pathways that regulate cytoskeletal organization, gene expression, and cell survival biorxiv.org. Studies suggest that the loss of Fas3-mediated cell-cell interactions might impair cell signaling, endocytosis, and protein trafficking, potentially leading to disrupted cell adhesion and cell death biorxiv.org.

Regulation by and Interaction with Specific Kinase Pathways (e.g., JAK/STAT Pathway)

This compound expression and function can be regulated by and interact with specific kinase pathways. The JAK/STAT pathway is one such pathway implicated in the regulation of Fas3. Localized activation of the JAK/STAT pathway has been shown to drive the expression of Fas3 in the developing Drosophila hindgut, leading to its subcellular localization and promoting intercellular adhesion crucial for morphogenesis nih.govbiologists.com. This suggests a direct mechanistic link between JAK/STAT signaling and Fas3-mediated adhesion nih.govbiologists.com. The JAK/STAT pathway is a conserved signaling cascade involved in various cellular processes, including cell survival, proliferation, and differentiation, often activated by cytokine binding to receptors, leading to the phosphorylation and activation of STAT transcription factors frontiersin.orgnih.gov. While the interaction between Fas3 and JAK/STAT has been observed in the context of morphogenesis, further research is needed to fully elucidate the extent and nature of this interaction in other biological contexts nih.govbiologists.com.

Link to Apoptotic and Cell Survival Pathways (e.g., Caspase-mediated cell death)

This compound has been linked to both apoptotic and cell survival pathways, particularly in the context of neuronal maintenance. Studies in Drosophila have shown that knockdown of Fas3 can activate caspase-mediated cell death in olfactory local interneurons biologists.combiologists.comresearchgate.net. This cell death can be rescued by the overexpression of anti-apoptotic proteins like baculovirus p35, indicating a role for Fas3 in promoting neuronal survival biologists.combiologists.comresearchgate.net. While Fas3 is found in proximity to executioner caspases like Drice, Fas3 itself does not appear to be a substrate for caspase cleavage elifesciences.orgbiorxiv.org. Instead, Fas3 overexpression has been shown to enhance non-lethal caspase activation in a Dronc-dependent manner, suggesting a complex interplay between Fas3 and the apoptotic machinery that might regulate cell survival rather than directly inducing death elifesciences.orgbiorxiv.org. The loss of Fas3 expression is hypothesized to release apoptotic brakes in mature neurons, leading to cell death biorxiv.org.

Protein-Protein Interactions of this compound

This compound engages in both homophilic and heterophilic protein-protein interactions, which are fundamental to its functions in cell adhesion and signaling.

Identification of Direct Interacting Partners (e.g., Neuroglian, Discs large)

This compound interacts directly with several protein partners, influencing its localization and function. Neuroglian (Nrg), another cell adhesion molecule, has been identified as an interacting partner ontosight.aisdbonline.orgsdbonline.org. Both Fas3 and Neuroglian are transmembrane proteins whose distribution is affected by the presence of Discs large (Dlg) sdbonline.orgsdbonline.org. Discs large, a scaffolding protein crucial for septate junction structure, cell polarity, and proliferation control, is essential for the proper localization of Fas3 and Neuroglian in epithelia sdbonline.orgsdbonline.orgnih.gov. In dlg mutants where septate junctions are eliminated, both Fas3 and Neuroglian are mislocalized along the cell membrane sdbonline.orgsdbonline.org. This indicates that Dlg plays a critical role in anchoring or organizing these adhesion molecules. While Fas3 is highly enriched at septate junctions and Neuroglian is enriched apically, their proper localization is dependent on Dlg sdbonline.orgsdbonline.org.

Another identified interaction involves miR-8, which is required for the normal expression of both this compound and Neuroglian sdbonline.orgresearchgate.net. Genetic analysis suggests that Nrg and Fas3 collaborate downstream of miR-8 to promote accurate target recognition sdbonline.orgresearchgate.net.

Functional Consequences of Heterophilic Interactions

While this compound is primarily known for its homophilic interactions, it can also engage in heterophilic interactions, binding to different molecules on opposing cell surfaces. These heterophilic interactions can have significant functional consequences, influencing cellular behavior and developmental processes dntb.gov.ua. For instance, in Drosophila, the RP3 motor neuron growth cone responds to both this compound and Toll, a putative "negative" recognition molecule sdbonline.orgjneurosci.org. These molecules are encountered sequentially during pathfinding, and their interaction affects RP3 target recognition sdbonline.orgjneurosci.org. While Toll and Fas3 are thought to affect RP3 antagonistically, together they improve the accuracy of target recognition, suggesting a complex integration of signals arising from both homophilic and heterophilic interactions sdbonline.orgjneurosci.org. The ability of a single growth cone to integrate signals from multiple recognition pathways, including those involving Fas3, highlights the intricate nature of neuronal guidance and target recognition jneurosci.org.

Genetic Interactions and Redundancy in Developmental Contexts

The precise developmental functions of this compound are often revealed through genetic studies, including the analysis of mutant phenotypes and genetic interactions with other genes. These studies highlight how FasIII cooperates with or is compensated by other molecular players during morphogenesis and neural circuit formation.

Genetic Modifiers of this compound Function

Genetic screens and analyses have identified genes that, when mutated, can modify the phenotypic outcome of altered this compound function. These modifiers can either enhance or suppress the effects of fasIII mutations, providing insights into the pathways and molecules that interact with or are regulated by FasIII.

For instance, studies on septate junction formation and epithelial morphogenesis have implicated interactions between fasIII and genes encoding other septate junction components. Loss of function alleles for genes like coracle (cor) and Neurexin-IV (Nrx-IV), as well as mutations in Discs large (Dlg), a protein required for septate junction structure and cell polarity, result in developmental defects, including in processes where FasIII is involved, such as hindgut morphogenesis and dorsal closure oup.com. The localization of FasIII and Neuroglian, another transmembrane protein involved in cell adhesion, is dependent on Dlg, suggesting a functional relationship where Dlg is required for the proper distribution of these CAMs at septate junctions sdbonline.org. When septate junctions are eliminated in dlg mutants, FasIII and Neuroglian appear unrestricted along the cell membrane sdbonline.org.

Genetic interactions have also been observed between fasIII and components of signaling pathways. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway has been linked to FasIII regulation. While fasIII expression is unaltered in mutants of pointed or yan ( downstream components of EGFR signaling), hyperactivation of EGFR expands the FasIII expression domain sdbonline.org. Mutations in ebi, a regulator of the EGFR pathway, show genetic interactions with Egfr mutants, although ebi does not show interactions with other receptor tyrosine kinases (RTKs) sdbonline.org. This suggests a specific interplay between EGFR signaling and the regulation of FasIII expression or function in certain developmental contexts.

In the context of nervous system development, genetic screens have identified mutations in several CAMs, including FasIII, that disrupt olfactory habituation, suggesting a role for FasIII in the proper development of the olfactory circuit biologists.combiorxiv.org. This implies that other CAMs or molecules in the olfactory pathway can genetically interact with FasIII to ensure proper circuit formation and function.

Data Table 1: Examples of Genes Genetically Interacting with or Modifying this compound Function

Gene/ProteinRole/FunctionInteraction Type/EffectDevelopmental Context(s) InvolvedSource(s)
Discs large (Dlg)Septate junction structure, cell polarityAffects distribution of FasIII; loss eliminates septate junctions, delocalizing FasIII.Septate junction formation, epithelial morphogenesis sdbonline.org
EGFR pathway (e.g., Egfr, ebi)Receptor Tyrosine Kinase signalingHyperactivation expands FasIII expression domain; ebi interacts genetically with Egfr.Regulation of FasIII expression/function, development sdbonline.org
coracle (cor)Septate junction componentLoss of function results in developmental defects where FasIII is involved.Septate junction formation, epithelial morphogenesis (e.g., hindgut) oup.com
Neurexin-IV (Nrx-IV)Septate junction componentLoss of function results in developmental defects where FasIII is involved.Septate junction formation, epithelial morphogenesis (e.g., dorsal closure) oup.com
Other CAMs (in olfactory circuit)Cell adhesion, circuit formationMutations disrupt olfactory habituation, suggesting genetic interaction with FasIII.Olfactory circuit development and function biologists.combiorxiv.org

Compensatory Mechanisms and Functional Overlap with Other Cell Adhesion Molecules

While this compound has specific roles in development, its function can be compensated by or overlap with that of other cell adhesion molecules, particularly within the IgSF CAM family. This functional redundancy is evident in mutant analyses where the absence of FasIII alone may result in milder phenotypes than expected, or where simultaneous mutation of FasIII and other CAMs leads to synergistic or enhanced defects.

In the context of neuromuscular development, this compound is expressed by the RP3 motor neuron and its target muscles and mediates synaptic target recognition through homophilic interactions sdbonline.orgbiologists.comresearchgate.netbiorxiv.org. However, in fasIII null mutants, RP3 motor neurons can still correctly innervate their target muscles in many cases, suggesting the presence of redundant mechanisms in target recognition biologists.combiorxiv.org. This indicates that other cues or cell adhesion molecules can compensate for the absence of FasIII in guiding RP3 axons to their targets.

This compound has also been found to have partially redundant functions with other IgCAMs in epithelial morphogenesis. In the Drosophila follicular epithelium, for instance, the reintegration of cells that divide outside the cell layer is dependent on the partially redundant functions of FasII, FasIII, and Neuroglian (Nrg) biorxiv.orgsciety.org. FasII and Nrg are also IgCAMs with roles in cell adhesion and nervous system development biorxiv.orgsciety.orgnih.gov. Studies have shown that while a null allele of Fas2 alone might show a mild phenotype in epithelial reintegration, the severity is enhanced when combined with a mutation in Nrg, suggesting functional overlap and compensation between Fas2 and Nrg biorxiv.orgsciety.org. Although not explicitly stated that fasIII mutations enhance fas2 or nrg phenotypes in this specific context in the provided text, the mention of FasIII having partially redundant functions with Fas2 and Nrg in this process strongly implies such genetic interactions and functional overlap.

Furthermore, the interplay between different CAMs can involve complex regulatory relationships. For example, Fasciclin II, the Drosophila orthologue of vertebrate NCAM, has been shown to inhibit EGFR signaling biologists.comnih.gov. Given that EGFR signaling can influence FasIII expression sdbonline.org, this suggests a potential indirect interaction or regulatory network where one CAM (FasII) influences a signaling pathway that, in turn, affects the expression or function of another CAM (FasIII).

The concept of functional redundancy and compensatory mechanisms among CAMs is crucial for understanding the robustness of developmental processes. While individual CAMs like FasIII have specific binding properties and expression patterns, the presence of other CAMs with overlapping expression and similar adhesive or signaling capabilities can buffer the effects of single gene mutations, ensuring proper development proceeds. The specific context and cell types involved often determine the extent of redundancy and which other molecules can compensate for FasIII function.

Data Table 2: Examples of Functional Overlap and Redundancy with this compound

Cell Adhesion MoleculeType of MoleculeOverlapping/Redundant Function(s)Developmental Context(s) InvolvedEvidence/NotesSource(s)
Other cues/molecules-Synaptic target recognition for RP3 motor neuronNeuromuscular developmentRP3 can still innervate targets in fasIII nulls, suggesting other cues are sufficient. biologists.combiorxiv.org
Fasciclin II (Fas2)IgSF CAMEpithelial cell reintegration, potentially other adhesion processesFollicular epithelium development, potentially other epitheliaPartially redundant function with FasIII and Nrg in cell reintegration; loss enhances Nrg phenotype. biorxiv.orgsciety.org
Neuroglian (Nrg)IgSF CAM (L1-CAM)Epithelial cell reintegration, potentially other adhesion processesFollicular epithelium development, potentially other epitheliaPartially redundant function with FasIII and Fas2 in cell reintegration; nrg mutation enhances Fas2 phenotype. biorxiv.orgsciety.org
Netrin B (NetB)Secreted cueRP3 motor neuron pathfinding/innervationNeuromuscular developmentRP3 targeting defects in NetB mutants, but removal of FasIII doesn't alter penetrance of Netrin phenotypes. sdbonline.org

Table of Mentioned Compounds and PubChem CIDs

This compound is a protein and does not have a PubChem CID in the same way small chemical compounds do. The other molecules mentioned in the context of genetic interactions (e.g., Discs large, Coracle, Neurexin-IV, EGFR, Ebi, Fasciclin II, Neuroglian, Netrin B) are also primarily proteins or components of protein signaling pathways. Therefore, a table of PubChem CIDs for these is not applicable.

Post Developmental and Adult Functions of Fasciclin Iii

Maintenance of Neural Circuitry in Mature Organisms

The intricate networks of neurons that form functional neural circuits require continuous maintenance throughout an organism's lifetime, even after their initial assembly during development. biorxiv.orgbiologists.combiorxiv.orgresearchgate.net Fasciclin III has emerged as a key molecule involved in this maintenance process in the adult nervous system, particularly within olfactory circuits in Drosophila. biorxiv.orgbiologists.combiologists.comnih.govbiorxiv.org Its persistent expression in mature neurons, long after developmental axon guidance is complete, underscores its ongoing importance. biologists.com

Neuronal Survival Mechanisms

Studies in Drosophila have demonstrated that the continuous expression of this compound is necessary for the survival of adult olfactory interneurons. biorxiv.orgbiologists.comnih.govbiorxiv.org Specifically, knockdown of Fas3 expression in adult olfactory circuit neurons leads to increased neuronal death. biorxiv.orgbiologists.combiorxiv.orgresearchgate.net This observed neuronal demise is mediated, at least in part, by the activation of caspase-3, a key executioner caspase involved in apoptosis. biorxiv.orgbiologists.combiologists.comnih.govresearchgate.net The cell death induced by Fas3 knockdown can be significantly reduced or rescued by the overexpression of p35, a known anti-apoptotic protein that inhibits caspases. biorxiv.orgbiologists.combiologists.comnih.govresearchgate.net This indicates a molecular pathway where Fas3 is required to prevent caspase-dependent neuronal death in the adult brain.

Roles in Adult Behavior and Physiology

The maintenance of functional neural circuits by this compound is directly linked to the proper execution of adult behaviors and physiological processes. Research in Drosophila has highlighted the importance of Fas3 in adult survival and specific behaviors, such as olfaction and locomotion. biorxiv.orgbiorxiv.orguniprot.orgflybase.org

The olfactory circuit, crucial for processing smell information, relies on the continued presence of Fas3 for the survival of its constituent neurons, particularly local interneurons. biorxiv.orgbiologists.comnih.govbiorxiv.org The death of these neurons following Fas3 knockdown disrupts the olfactory circuitry, impacting the organism's ability to process olfactory cues. biorxiv.orgbiorxiv.org

Here is a summary of observed effects of Fas3 knockdown in adult Drosophila:

EffectObservationSource(s)
Neuronal SurvivalReduced survival of olfactory circuit neurons biorxiv.orgbiologists.comnih.govbiorxiv.orgresearchgate.net
Adult SurvivalReduced overall adult lifespan biorxiv.orgbiologists.comnih.govbiorxiv.orguniprot.orgresearchgate.net
Caspase-3 ActivationActivation of caspase-3 in olfactory interneurons biorxiv.orgbiologists.combiologists.comnih.govresearchgate.net
Climbing BehaviorImpaired climbing ability uniprot.orgflybase.org
Olfactory Circuit FunctionDisruption of olfactory circuit integrity biorxiv.orgbiorxiv.org

Molecular Pathways Linking this compound Dysfunction to Adult Phenotypes

The adult phenotypes observed upon this compound dysfunction, such as reduced neuronal and adult survival and behavioral deficits, are linked to specific molecular pathways. A primary pathway implicated is the caspase-dependent apoptotic pathway. biorxiv.orgbiologists.combiologists.comnih.govresearchgate.netelifesciences.orgelifesciences.org As mentioned earlier, Fas3 knockdown leads to the activation of caspase-3, triggering neuronal death. biorxiv.orgbiologists.combiologists.comnih.govresearchgate.net

Recent studies have explored the molecular proximity of this compound to caspases in the adult brain. A specific splicing isoform of this compound, Fas3G, has been found to be in proximity to the executioner caspase Drice in Drosophila olfactory receptor neurons. elifesciences.orgelifesciences.org This proximity suggests a potential regulatory interaction. While Fas3 itself does not appear to be a substrate for caspase cleavage, its presence in close proximity to Drice, particularly the Fas3G isoform, may facilitate non-lethal caspase activation. elifesciences.orgelifesciences.org Non-lethal caspase activity is known to play roles in neuronal modulation and plasticity in the mature nervous system, independent of cell death. elifesciences.org Therefore, the disruption of the normal interaction or expression of Fas3, particularly Fas3G, could interfere with these non-lethal caspase functions, contributing to circuit dysfunction and observed adult phenotypes. Further research is needed to fully elucidate the intracellular signaling cascades downstream of Fas3 homophilic binding and how these pathways maintain cell survival and regulate caspase activity in adult neurons. biorxiv.org

Experimental Models and Methodological Approaches in Fasciclin Iii Research

Drosophila melanogaster as a Primary Genetic Model System

The fruit fly, Drosophila melanogaster, stands out as the principal model organism for dissecting the genetic and cellular functions of Fasciclin III. Its sophisticated genetic toolkit, coupled with the conservation of many developmental pathways, has made it an invaluable system for in-depth analysis.

Both forward and reverse genetic screens in Drosophila have been pivotal in identifying and characterizing the functions of this compound. Forward genetics, which involves inducing random mutations and screening for specific phenotypes, has been instrumental in uncovering the roles of genes involved in complex biological processes. miami.educureffi.orgyoutube.com In the context of this compound, such screens have helped to identify its involvement in processes like axon guidance and tissue morphogenesis. nih.govsdbonline.org

Reverse genetics, on the other hand, starts with a known gene and aims to understand its function by altering it, for instance, through targeted gene disruption or gene silencing. nih.gov This approach has been extensively used to study this compound by creating specific mutations or knocking down its expression to observe the resulting phenotypes. sdbonline.orgnih.gov

Genetic Screening ApproachDescriptionRelevance to this compound Research
Forward Genetics Inducing random mutations to identify genes responsible for a particular phenotype.Identification of this compound's role in developmental processes through observation of mutant phenotypes. miami.educureffi.org
Reverse Genetics Altering a known gene (e.g., this compound) to study its function.Creation of specific mutants and knockdown models to analyze this compound's contribution to cell adhesion and morphogenesis. sdbonline.orgnih.gov

Conditional gene manipulation systems have provided researchers with precise temporal and spatial control over this compound expression, allowing for a more nuanced understanding of its function at different developmental stages and in specific tissues.

The TARGET system (Temporal and Regional Gene Expression Target) allows for gene expression to be controlled by temperature. For instance, the Fas3-Gal4 driver combined with a temperature-sensitive tub-Gal80ts can be used to knock down this compound expression specifically in adult flies by shifting the temperature, enabling studies on its role in adult neuron survival and maintenance. biologists.com

RNA interference (RNAi) is another powerful tool for sequence-dependent gene silencing. nih.gov The GAL4/UAS system is commonly employed to drive the expression of short-hairpin RNAs (shRNAs) targeting this compound mRNA, leading to its degradation and a reduction in protein levels. nih.govanr.fr This technique has been used to investigate the consequences of reduced this compound expression in various tissues, such as the developing wing, to understand its role in morphogenesis. sdbonline.orgnih.gov

SystemMechanismApplication in this compound Research
TARGET system Temperature-sensitive control of GAL4/UAS-mediated gene expression.Investigating the requirement of this compound in adult stages by inducing knockdown post-development. biologists.com
RNAi knockdown Sequence-specific degradation of mRNA using shRNAs driven by the GAL4/UAS system.Studying loss-of-function phenotypes of this compound in specific tissues and at specific developmental times. nih.govnih.gov

Conversely, misexpression studies , where this compound is expressed in cells or tissues where it is not normally found, have provided insights into its instructive roles. sdbonline.org Ectopic expression of this compound in certain muscle cells can lead to incorrect innervation by motor neurons that normally express this compound, demonstrating its function as a synaptic target recognition molecule through homophilic interactions. sdbonline.orgnih.gov

Type of AnalysisDescriptionKey Findings for this compound
Null Mutants Complete loss of gene function.Revealed roles in synaptic targeting and tissue morphogenesis, and also showed evidence of functional redundancy. sdbonline.orgresearchgate.netnih.gov
Misexpression Studies Ectopic expression of the gene in novel locations.Demonstrated that this compound can act as a guidance cue for axon targeting through homophilic adhesion. sdbonline.orgnih.gov

Advanced Imaging and Visualization Techniques

Advanced imaging techniques have been crucial in elucidating the spatial and temporal expression patterns of this compound, providing insights into its role in developmental processes. These methods allow for the direct visualization of the protein's localization and dynamics within cells and tissues.

Immunofluorescence and Live Imaging of this compound Expression

Immunofluorescence staining is a widely used technique to visualize the distribution of this compound in fixed tissues. In Drosophila embryos, antibodies against this compound have been used to map its expression in various structures, including the developing central nervous system, ectodermal stripes, hindgut, foregut, visceral mesoderm, and salivary glands uiowa.edu. For instance, immunofluorescence staining in the embryonic ectoderm has been employed to monitor the progress of dorsal closure, a key morphogenetic event researchgate.net. Similarly, this technique has been instrumental in observing the time course of this compound expression in the developing hindgut, where it is initially restricted to the inside of the hindgut curve and later appears at septate junctions nih.gov.

While immunofluorescence provides high-resolution static images, live imaging is essential for capturing the dynamic aspects of this compound expression and its role in morphogenesis. Methodologies for live imaging of multicolor-labeled cells in Drosophila have been developed, allowing for the visualization of cellular dynamics without the need for dissection or fixation biologists.com. These techniques, often involving fluorescent proteins, can be applied to study processes where this compound is involved, such as cell rearrangements and tissue shaping, by capturing fast cellular events in real-time biologists.com. For live imaging of Drosophila embryos, the chorion membrane is typically removed, and the embryos are mounted in a halocarbon oil medium to be observed under an inverted microscope biologists.com.

Subcellular Protein Localization Studies

Studies on the subcellular localization of this compound have revealed its specific distribution within epithelial cells, which is critical for its function in cell adhesion and tissue morphology. In wild-type Drosophila embryos, this compound is found at septate junctions, which are located in the subapico-lateral region of epithelial cells, segregated from the more apically located adherens junctions researchgate.netsdbonline.org. It is highly enriched at the septate junction but is also present in lower amounts along the lateral cell membrane sdbonline.org.

The localization of this compound is dynamic and context-dependent. During the development of the Drosophila hindgut, this compound initially localizes along the entire lateral margin of cells on the inside of the curve nih.gov. As development progresses, its localization becomes restricted to the sub-apical regions of the lateral membranes, overlapping with other septate junction proteins like Varicose (Vari), Discs Large (Dlg), Fasciclin II (FasII), and Coracle (Cora) researchgate.net. The proper localization of this compound is dependent on other junctional proteins. For example, in mutants for Discs large (DLG), a protein essential for septate junction structure, the distribution of this compound is affected, and it becomes unrestricted along the cell membrane sdbonline.org.

Biochemical and Molecular Approaches for Characterizing this compound

A variety of biochemical and molecular techniques have been employed to understand the molecular interactions and gene regulation of this compound.

Protein Interaction Analysis

Protein interaction studies have been fundamental in confirming the function of this compound as a homophilic adhesion molecule. Cell aggregation assays using the relatively nonadhesive Drosophila S2 cell line transfected with a this compound cDNA demonstrated that these cells adhere to each other but not to non-expressing cells nih.gov. This indicates that this compound mediates cell adhesion through homophilic binding, a process that is independent of calcium nih.gov. This homophilic interaction was further confirmed in vivo by generating clones of cells lacking this compound in the developing wing imaginal disc. Wild-type cells adjacent to these mutant clones preferentially localize this compound to the junctions they share with other wild-type cells nih.gov.

Co-immunoprecipitation is another key technique used to identify proteins that interact with this compound. Using lysates from wild-type embryos, co-immunoprecipitation experiments have shown that this compound physically associates with Varicose (Vari), a membrane-associated guanylate kinase (MAGUK) protein also found at septate junctions researchgate.net. This interaction is significant as Vari proteins are known to interact with several other proteins involved in neural and junctional development researchgate.net.

Interacting ProteinExperimental MethodFunctional Significance
This compound (Homophilic)Cell Aggregation Assay, Clonal AnalysisMediates cell-cell adhesion nih.govnih.gov.
Varicose (Vari)Co-immunoprecipitationPart of the septate junction protein complex researchgate.net.

Gene Expression Profiling and Quantification

Analysis of this compound (FasIII) gene expression has provided insights into the regulatory networks that control its function during development. In situ hybridization has been used to show that FasIII mRNA is expressed in the developing Drosophila hindgut in a pattern that overlaps with the expression of Socs36E, a downstream target of the JAK/STAT signaling pathway nih.gov.

The expression of FasIII is regulated by key developmental signaling pathways. In the embryonic ventral ectoderm, the Epidermal growth factor receptor (EGFR) signaling pathway induces the expression of FasIII sdbonline.org. Hyperactivation of the EGFR pathway leads to an expansion of the FasIII expression domain sdbonline.org. The JAK/STAT pathway is also a critical regulator of FasIII expression. Localized JAK/STAT pathway activation in the embryonic hindgut drives the asymmetric expression of this compound protein, which is essential for the proper curvature of the hindgut nih.gov. In embryos with compromised JAK/STAT signaling, such as those mutant for the ligand unpaired (upd) or expressing a dominant-negative form of the receptor, the asymmetric expression of this compound is lost or strongly reduced nih.gov. Gene expression databases also indicate that FasIII is expressed in numerous other tissues and cell types throughout development uniprot.orguniprot.org.

Signaling Pathway / FactorEffect on FasIII ExpressionDevelopmental Context
JAK/STAT PathwayPositive RegulationAsymmetric expression in embryonic hindgut for curvature nih.gov.
EGFR PathwayPositive RegulationExpression in embryonic ventral ectoderm sdbonline.org.

Computational and Mathematical Modeling in this compound-mediated Morphogenesis Studies

Computational and mathematical models are increasingly being used to understand the complex physical and mechanical processes of morphogenesis that are driven by molecular interactions nih.govfrontiersin.org. In the context of this compound, such models help to test hypotheses about how changes in cell adhesion can lead to large-scale tissue reshaping.

A mathematical model of the developing Drosophila hindgut has been developed to explore how this compound-mediated adhesion contributes to tissue curvature nih.gov. This model is based on the differential interfacial tension hypothesis (DITH), which links intercellular adhesion to localized surface tension. The model simulates the hindgut as a tube of cells and incorporates the increased intercellular adhesion provided by the asymmetric expression of this compound. The simulations suggest that this localized increase in cell adhesion is sufficient to drive the tightening of the tube's curvature, mirroring the "shepherd's crook" shape observed in vivo nih.gov. This computational approach provides a quantitative framework for understanding how a molecular-level change (increased this compound expression) can be translated into a specific, organ-level morphological change. Such models are valuable for integrating experimental data and testing the physical plausibility of proposed mechanisms in morphogenesis princeton.edupolimi.it.

Future Directions and Emerging Research Avenues for Fasciclin Iii

Unraveling the Full Extent of Fasciclin III-mediated Signaling Networks

A primary avenue for future research is the complete elucidation of the signaling pathways initiated by this compound-mediated cell adhesion. While it is established that the expression of this compound is a downstream effect of the JAK/STAT signaling pathway, particularly in processes like hindgut and wing imaginal disc morphogenesis, the intracellular signaling cascade that is triggered by this compound's homophilic binding is less understood. nih.govnih.govresearchgate.net

Current evidence suggests that like other cell adhesion molecules (CAMs), this compound likely interacts with cytoplasmic proteins to transduce signals that affect cell behavior. biorxiv.org The loss of this compound has been shown to impair cell signaling, which may lead to disruptions in endocytosis and protein trafficking, ultimately resulting in cell death in certain contexts. biorxiv.org Future investigations should aim to identify the specific cytoplasmic interactors of this compound and map the downstream signaling events. This could involve proteomic approaches to identify binding partners and subsequent genetic and biochemical analyses to validate these interactions and their functional consequences. Understanding these pathways is critical to comprehending how this compound translates cell-cell adhesion into specific cellular responses, from morphological changes to cell survival signals.

Investigating Redundancy and Context-Dependent Functions of this compound

Research has shown that while this compound plays a significant role in synaptic target recognition, its absence is not always catastrophic for development. For instance, in this compound null mutants, the RP3 motoneuron, which normally expresses this compound and targets this compound-expressing muscles, can still correctly innervate its targets. sdbonline.orgbiologists.comnih.gov This suggests the existence of redundant mechanisms that can compensate for the loss of this compound function. sdbonline.orgnih.gov Identifying these compensatory molecules and pathways is a key future direction. Such studies will not only shed light on the robustness of developmental processes but also reveal the complexity of the molecular cues that guide neural wiring.

Furthermore, the function of this compound appears to be highly context-dependent. Its role extends from guiding axon fasciculation and ensuring proper muscle innervation during embryonic development to mediating the morphogenesis of epithelial tissues like the hindgut and wing disc. nih.govsdbonline.org In the developing epidermis, its expression at the boundaries between tissues of different developmental fates points to a role in maintaining tissue integrity. sdbonline.org A deeper investigation into the tissue-specific and developmental stage-specific regulation of this compound expression and its interacting partners will be crucial to understanding how it performs these diverse functions.

Exploring Mechanisms of Adult Circuit Maintenance and Plasticity involving this compound

While the role of axon guidance molecules in development is well-documented, their functions in the mature nervous system are an emerging area of intense research. biologists.com Recent studies have revealed that the continued expression of this compound is essential for the maintenance and survival of neuronal circuits in adult Drosophila. biologists.combiologists.comnih.gov Specifically, the spatiotemporal knockdown of this compound in adult olfactory local interneurons leads to caspase-3-mediated cell death and a reduced lifespan, a phenotype that can be rescued by overexpressing an anti-apoptotic protein. biologists.comnih.gov

This discovery opens up several exciting research avenues. Future work should focus on the molecular mechanisms by which this compound promotes neuronal survival in the adult brain. nih.gov It is hypothesized that the loss of this compound-mediated cell-cell interactions may release apoptotic brakes in mature neurons. biorxiv.org Investigating the signaling pathways that link this compound to the inhibition of apoptosis is therefore a critical next step.

Moreover, the brain's ability to adapt and change, known as neuronal plasticity, is fundamental to learning and memory. nih.govnih.govmpg.de Given its role in maintaining synaptic connections, it is plausible that this compound is also involved in modulating synaptic plasticity in the adult brain. Future studies could explore whether this compound expression or localization changes in response to neuronal activity or environmental stimuli, and whether it plays a role in structural and functional synaptic plasticity.

Development of Novel Experimental Tools for Studying this compound Function in Vivo

Advancing our understanding of this compound will be greatly facilitated by the development of new and improved experimental tools. While existing tools have been invaluable, there are opportunities to create more sophisticated reagents for in vivo studies.

Current methods include the TARGET system for inducible knockdown of gene expression, which has been instrumental in studying the adult-specific functions of this compound. biologists.comnih.gov Additionally, a Fas3::GFP protein trap allele allows for the visualization of this compound expression and localization. biologists.com Monoclonal antibodies, such as the 7G10 anti-Fasciclin III antibody, are widely used for immunohistochemistry and other applications. uiowa.educiteab.com

Future tool development could focus on generating reagents for live imaging of this compound dynamics in real-time. This could include the creation of transgenic flies expressing fluorescently tagged, fully functional this compound, which would allow for the visualization of its trafficking, localization, and interactions at synapses and cell junctions in living animals. plos.orgnih.govresearchgate.net Furthermore, the development of biosensors that report on the activation of this compound-mediated signaling in vivo would be a powerful tool to dissect its downstream pathways. Such tools would provide unprecedented insights into the dynamic regulation of this compound and its role in both development and adult neuronal function.

Comparative Studies of this compound Orthologs and their Functional Divergence (if applicable)

The fasciclin domain is an ancient cell adhesion domain found in plants, bacteria, and animals. wikipedia.org In Drosophila, other fasciclin proteins, such as Fasciclin I and Fasciclin II, have distinct structures and functions related to the nervous system. sdbonline.orgwikipedia.org While this compound is a transmembrane protein with immunoglobulin-like domains, Fasciclin I is a GPI-anchored protein with four homologous fasciclin domains, and Fasciclin II is a homolog of the vertebrate neural cell adhesion molecule (N-CAM). sdbonline.orgwikipedia.orguniprot.org

While this compound itself, with its specific domain architecture, is primarily characterized in insects, the broader family of proteins containing fasciclin domains is widespread. wikipedia.orgwikigenes.org Future research could focus on identifying and characterizing orthologs of this compound in other insects and more distantly related species. Comparative studies of these orthologs could reveal conserved and divergent functions, providing insights into the evolution of the molecular mechanisms underlying nervous system development and maintenance. For instance, understanding how the structure and function of this compound and its orthologs have evolved in different species could shed light on the diversification of neural circuits and behaviors.

Q & A

Q. What are the key structural domains of Fasciclin III and their functional implications?

this compound contains immunoglobulin (Ig)-like domains critical for homophilic molecular recognition. Computational modeling using inverse folding algorithms (e.g., aligning sequences to the McPC603 Ig structure) reveals compact, globular domains that mediate synaptic target recognition in Drosophila. Mutagenesis experiments validate these structural predictions, identifying residues essential for adhesion . Comparative genomic studies further show conserved Fasciclin domains across 8 species, including vertebrates and invertebrates (Table 2, ).

Q. What experimental techniques are commonly used to study this compound's role in cell adhesion?

Key methods include:

  • RNAi knockdown to assess localization changes (e.g., PI3K (III) knockdown altering lateral membrane FasIII distribution ).
  • Immunohistochemistry and confocal microscopy to visualize FasIII in neural tissues.
  • Mass spectrometry combined with stable isotope labeling to identify interaction partners (e.g., Neuroglian) .
  • InterProScan for domain analysis and evolutionary comparisons .

Q. How does this compound contribute to neural circuit formation in Drosophila?

FasIII mediates synaptic target recognition through homophilic interactions, ensuring precise axon guidance. Loss-of-function mutations disrupt septate junction localization of cytoskeletal proteins like D4.1/Coracle, impairing neural connectivity. miR-8 regulation of FasIII expression further highlights its role in synaptic assembly .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound localization under different genetic perturbations?

Contradictions (e.g., FasIII mislocalization in PI3K (III) vs. Rbsn-5 mutants) require:

  • Orthogonal validation : Combine RNAi with CRISPR-Cas9 knockout to rule off-target effects.
  • Context-specific analysis : Compare phenotypes across developmental stages and tissues.
  • Data transparency : Follow NIH preclinical guidelines (detailed methods, statistical power) to ensure reproducibility .

Q. What methodologies are recommended for analyzing this compound's interaction partners in vivo?

Use co-immunoprecipitation (Co-IP) with anti-FasIII antibodies followed by tandem mass spectrometry to identify binding proteins. For dynamic interactions, employ fluorescence resonance energy transfer (FRET) or BioID proximity labeling . Validate findings using genetic epistasis (e.g., testing Neuroglian-FasIII collaboration in miR-8 mutants) .

Q. How to design a study investigating evolutionary conservation of this compound across species?

  • Apply the PICO framework (Population: 8 model species; Intervention: HMM profile-based domain screening; Comparison: Orthologs vs. paralogs; Outcome: Conserved motifs) .
  • Use InterProScan and PhyML for phylogenetic analysis of Fasciclin gene clusters (Table 3, ).
  • Prioritize species with sequenced genomes (e.g., zebrafish, mice) to assess functional divergence .

Q. What are the challenges in computational modeling of this compound's structure and how to mitigate them?

Challenges include limited template availability for alignment and dynamic conformational changes. Mitigation strategies:

  • Multi-template homology modeling (e.g., using Ig superfamily structures).
  • Molecular dynamics simulations to test domain flexibility.
  • Experimental validation : Site-directed mutagenesis of predicted critical residues (e.g., Chiba et al., 1995) .

Q. How to ensure reproducibility in this compound functional studies?

  • Detailed protocols : Include RNAi sequences, antibody clones, and imaging parameters in supplementary materials .
  • Data sharing : Deposit raw microscopy files and mass spectrometry datasets in public repositories (e.g., Zenodo).
  • Blinded analysis : Use independent researchers for phenotype scoring to reduce bias .

Q. What statistical approaches are appropriate for this compound expression data analysis?

For RNA-seq or qPCR

  • ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Power analysis to determine sample size a priori (avoid underpowered studies).
  • False discovery rate (FDR) correction for high-throughput datasets (e.g., proteomics) .

Q. How to formulate a hypothesis on this compound's role in disease models?

Apply the FINER criteria :

  • Feasible : Use Drosophila neurodegenerative models (e.g., tauopathy).
  • Novel : Investigate FasIII-mTOR pathway crosstalk, a literature gap.
  • Ethical : Adhere to animal welfare guidelines (e.g., ARRIVE 2.0) .
  • Relevant : Link FasIII dysregulation to synaptic defects in Alzheimer’s .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.